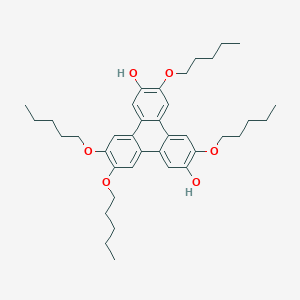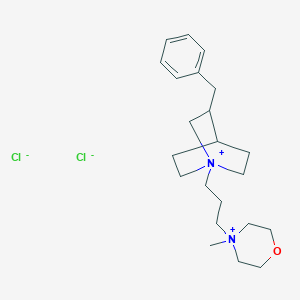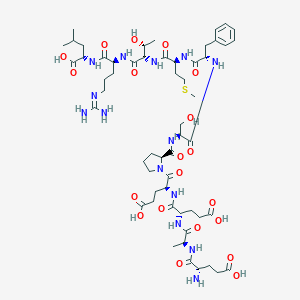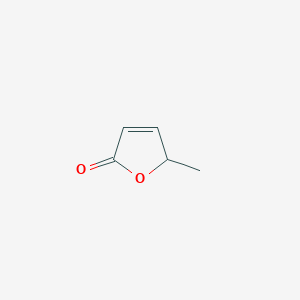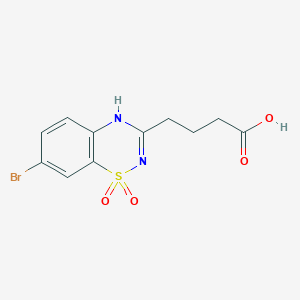
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as BBTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BBTA is a heterocyclic organic compound that contains a benzene ring fused to a thiadiazine ring.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has also been shown to modulate the activity of various signaling pathways, including the NF-κB pathway, which plays a role in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress. 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to modulate oxidative stress by reducing the levels of reactive oxygen species and increasing the levels of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is its versatility in terms of its potential applications in various fields. 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide can be easily synthesized using a multistep process, and its properties can be tuned by modifying its chemical structure. However, one of the limitations of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide. One direction is the further investigation of its potential as a therapeutic agent for the treatment of various diseases. Another direction is the development of novel materials using 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide as a building block. Additionally, the development of more efficient synthesis methods for 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide and its derivatives could lead to the discovery of new properties and applications for this compound.
Métodos De Síntesis
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide can be synthesized through a multistep process, which involves the reaction of 2-aminobenzenesulfonamide with sodium nitrite and hydrochloric acid to form 2-nitrobenzenesulfonamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with thionyl chloride and sodium azide to form 7-azido-2H-1,2,4-benzothiadiazine-3-butanoic acid. Finally, the azide group is reduced using hydrogen gas and palladium on carbon to yield 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide.
Aplicaciones Científicas De Investigación
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. In materials science, 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been investigated for its potential as a building block for the synthesis of novel materials with unique properties. In environmental science, 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been studied for its potential as a sensor for the detection of pollutants in water and air.
Propiedades
Número CAS |
101064-03-3 |
|---|---|
Nombre del producto |
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Fórmula molecular |
C11H11BrN2O4S |
Peso molecular |
347.19 g/mol |
Nombre IUPAC |
4-(7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H11BrN2O4S/c12-7-4-5-8-9(6-7)19(17,18)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) |
Clave InChI |
MZZUGBDBQHGAEW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O |
SMILES canónico |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



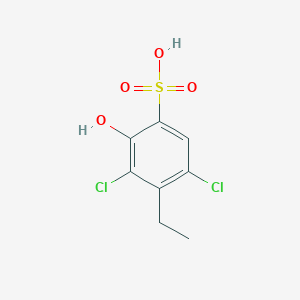
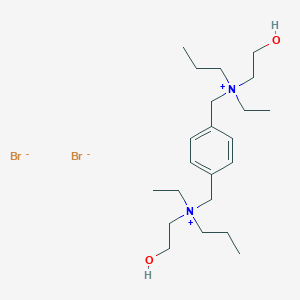
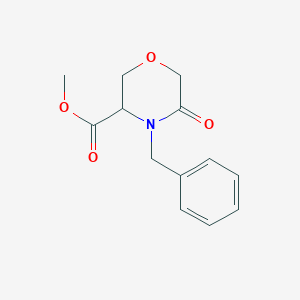
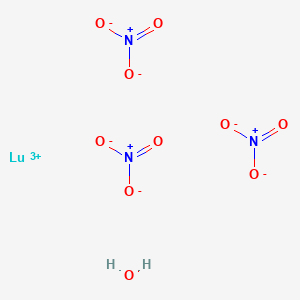
![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
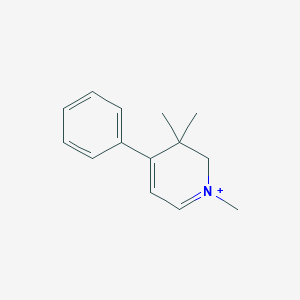
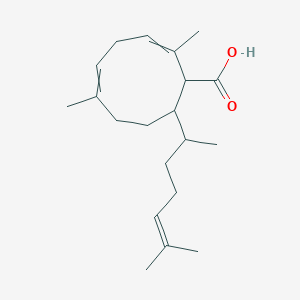
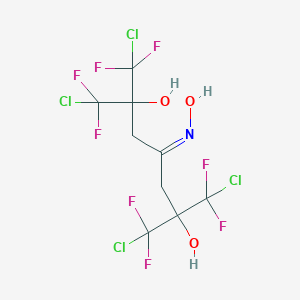
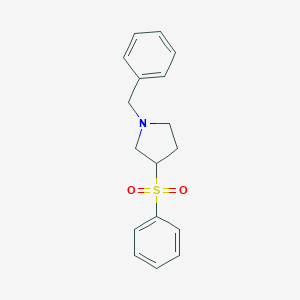
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
